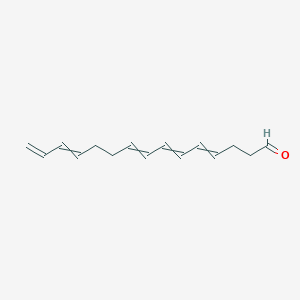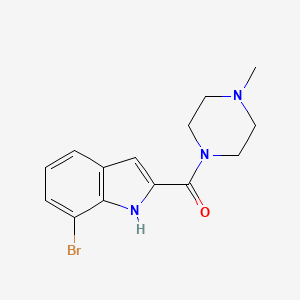
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and a 4-methylpiperazine moiety attached to the methanone group. It is of significant interest in medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination of Indole: The indole ring is brominated at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Formation of Indole-2-carboxylic Acid: The brominated indole is then converted to indole-2-carboxylic acid through a carboxylation reaction.
Coupling with 4-Methylpiperazine: The indole-2-carboxylic acid is then coupled with 4-methylpiperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the methanone moiety, converting it to an alcohol.
Substitution: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its derivatives may find applications in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The indole ring can interact with aromatic amino acids in proteins, while the piperazine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (7-bromo-1H-indol-2-yl)boronic acid
- 7-bromo-1H-indole-2-carboxylic acid
- 2-(7-bromo-1H-indol-2-yl)ethanamine
Uniqueness
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone is unique due to the presence of both the brominated indole ring and the 4-methylpiperazine moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the bromine atom enhances its reactivity, while the piperazine moiety contributes to its potential biological activity.
属性
CAS 编号 |
459168-51-5 |
|---|---|
分子式 |
C14H16BrN3O |
分子量 |
322.20 g/mol |
IUPAC 名称 |
(7-bromo-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H16BrN3O/c1-17-5-7-18(8-6-17)14(19)12-9-10-3-2-4-11(15)13(10)16-12/h2-4,9,16H,5-8H2,1H3 |
InChI 键 |
JHFKQCKHXVCFDJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-7-phenyl-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591270.png)

![Methyl 5-[bis(2-aminoethyl)amino]-5-oxopentanoate](/img/structure/B12591275.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)
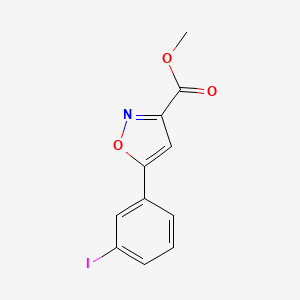
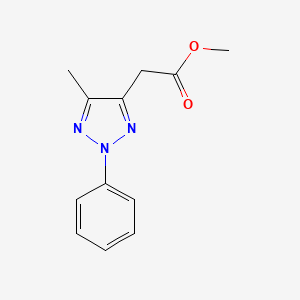
![6-Chloro-3-(2-fluoro-5-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12591302.png)
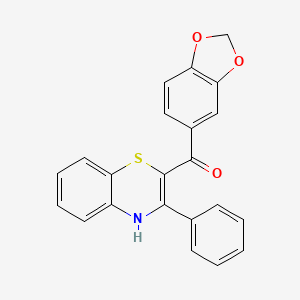
![2-[4-(Benzyloxy)phenyl]ethyl octanoate](/img/structure/B12591310.png)
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)

![5-[(6-Hydroxyhexyl)amino]-5-oxopentanoic acid](/img/structure/B12591347.png)
